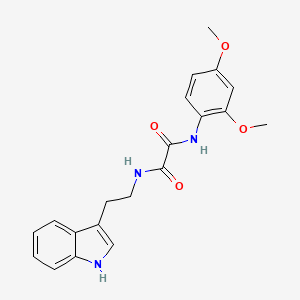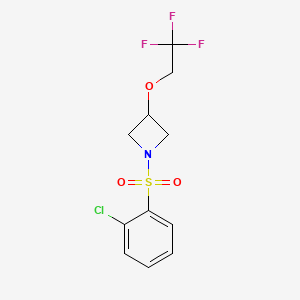
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemically synthesized molecule that is likely to be of interest due to its unique structure, which includes an azetidine ring, a sulfonyl group, and a trifluoroethoxy group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related structures, such as azetidines and sulfonium salts, which can be extrapolated to hypothesize about the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of azetidines, which are four-membered nitrogen-containing rings, can be achieved through cyclization reactions. For instance, arylglycine derivatives can be cyclized to azetidines using (2-bromoethyl)sulfonium triflate, as described in a high-yielding reaction with a broad scope . This suggests that similar sulfonium salts could potentially be used to synthesize the azetidine core of the target compound. Additionally, the synthesis of mono-fluorinated cyclopropanes and aziridines using α-fluorovinyl diphenyl sulfonium salt indicates the utility of sulfonium salts in the synthesis of small, functionalized ring systems .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a strained four-membered ring, which can impart unique reactivity to the molecule. The presence of a sulfonyl group, as in the target compound, would likely contribute to the electron-withdrawing character and could affect the reactivity of the azetidine ring. The trifluoroethoxy group would add to the molecule's lipophilicity and could influence its physical properties, such as boiling point and solubility .
Chemical Reactions Analysis
Azetidines are known to participate in various chemical reactions due to their strained ring system. The presence of a sulfonyl group could make the azetidine more susceptible to nucleophilic attacks, potentially opening the ring or facilitating substitution reactions. The papers provided do not directly address the reactivity of such a specific compound, but the ring-opening polymerization (ROP) of N-sulfonyl aziridines to form polyaziridines indicates that azetidine rings can be reactive under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar structures. The trifluoroethoxy group is likely to increase the hydrophobicity of the molecule and could affect its volatility. The sulfonyl group could increase the compound's acidity and contribute to its solubility in polar solvents. The azetidine ring's strain could affect the compound's stability and reactivity, making it a potential intermediate in various chemical syntheses .
Aplicaciones Científicas De Investigación
Synthetic Applications
Azetidine derivatives, including those related to the specified compound, are utilized in synthetic chemistry for the construction of complex molecules due to their unique reactivity patterns. For instance, the aza-Payne rearrangement of N-activated 2-aziridinemethanols to epoxy sulfonamides demonstrates the utility of these compounds in synthesizing optically active amino alcohols, showcasing their role in the development of chiral building blocks for further chemical synthesis (Ibuka, 1998). Similarly, the efficient synthesis of azetidines using (2-bromoethyl)sulfonium triflate under mild conditions highlights the versatility of azetidine scaffolds in accessing a broad range of structurally diverse molecules (Fritz et al., 2012).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, azetidine derivatives are explored for their potential as drug candidates. The synthesis and evaluation of sulfonylimino and alkylimino azetidine derivatives through copper-catalyzed multicomponent reactions demonstrate their potential in drug discovery, providing a platform for the development of novel therapeutics (Xu et al., 2007). Moreover, the study of densely functionalized 2-methylideneazetidines as antibacterials reveals the antimicrobial potential of azetidine derivatives, suggesting their application in addressing resistance issues in Gram-positive bacteria (Petrillo et al., 2021).
Materials Science
In materials science, azetidine derivatives are investigated for their polymerization behavior. The anionic ring-opening polymerization of N-sulfonyl azetidines to form poly(N-sulfonylazetidine)s indicates the potential of these compounds in creating novel polymeric materials with specific properties, which could be applicable in various industrial and technological applications (Rowe et al., 2019).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKJBFVSHGKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)
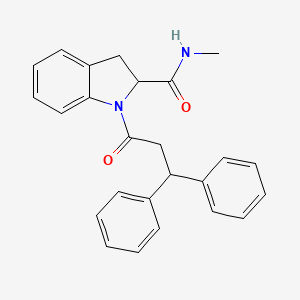

![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)
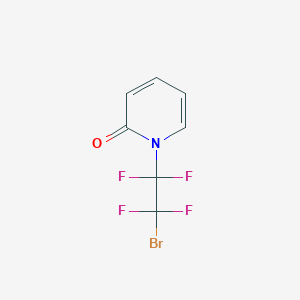


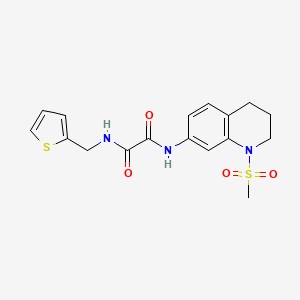
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)
![N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2522926.png)
![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)
